2'-Monophosphoadenosine-5'-diphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

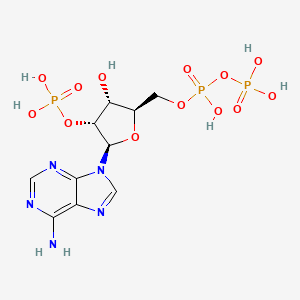

2’-Monophosphoadenosine-5’-diphosphate is a small molecule with the chemical formula C10H16N5O13P3. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is of significant interest in biochemical research due to its involvement in cellular energy transfer and signal transduction pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine-5’-diphosphate typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired phosphate ester .

Industrial Production Methods: Industrial production of 2’-Monophosphoadenosine-5’-diphosphate often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and kinases are used to catalyze the phosphorylation reactions. These biocatalytic processes are conducted in aqueous solutions, making them environmentally friendly and suitable for large-scale production .

化学反応の分析

Types of Reactions: 2’-Monophosphoadenosine-5’-diphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP) under specific conditions.

Reduction: Reduction reactions can convert it back to its nucleoside form, adenosine.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products:

Oxidation: Adenosine diphosphate (ADP) and adenosine triphosphate (ATP).

Reduction: Adenosine.

Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical and Biological Significance

2'-Monophosphoadenosine-5'-diphosphate is a derivative of adenosine and plays a critical role in nucleotide metabolism. Its chemical formula is C10H16N5O13P3, indicating its complex structure that allows it to participate in various biochemical reactions.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Enzymatic Assays

- Use : It serves as a substrate in assays to study the activity of kinases and phosphorylases.

- Significance : Understanding enzyme kinetics can aid in drug development targeting specific pathways.

Signal Transduction Studies

- Use : The compound is involved in signaling pathways that regulate cellular functions.

- Significance : Research on its role in these pathways can lead to insights into diseases such as cancer and metabolic disorders.

Therapeutic Research

- Use : Investigated for potential therapeutic effects, particularly in metabolic disorders.

- Significance : Its ability to act as a biomarker could enhance diagnostic methods for certain diseases.

Pharmaceutical Development

- Use : Employed in the formulation of drugs that target energy metabolism.

- Significance : Its properties make it a candidate for developing new therapeutics aimed at metabolic regulation.

Data Tables

To illustrate the applications and research findings related to this compound, the following tables summarize key data:

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Enzymatic Assays | Substrate for kinase assays | Enhanced understanding of enzyme kinetics |

| Signal Transduction | Investigating cellular signaling pathways | Insights into cancer progression |

| Therapeutic Research | Potential treatment for metabolic disorders | Promising results in preclinical studies |

| Pharmaceutical Development | Drug formulation targeting energy metabolism | Development of novel therapeutic agents |

Case Study 1: Enzymatic Activity Regulation

A study investigated the role of this compound as a substrate for various kinases, revealing that it significantly influences phosphorylation rates. The findings demonstrated that alterations in substrate concentration directly affect enzyme activity, providing insights into metabolic control mechanisms.

Case Study 2: Cancer Research

Research focused on the involvement of this compound in signaling pathways related to tumor growth. The study found that modulation of this compound's levels impacted cell proliferation rates in vitro, suggesting its potential as a therapeutic target in cancer treatment.

作用機序

The mechanism of action of 2’-Monophosphoadenosine-5’-diphosphate involves its role as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, which are crucial for cellular energy transfer. The compound interacts with enzymes such as kinases and phosphorylases, facilitating the transfer of phosphate groups. This process is essential for the regulation of metabolic pathways and signal transduction .

類似化合物との比較

Adenosine diphosphate (ADP): Similar in structure but contains two phosphate groups.

Adenosine triphosphate (ATP): Contains three phosphate groups and is a key energy carrier in cells.

Nicotinamide adenine dinucleotide phosphate (NADP+): A coenzyme involved in redox reactions.

Uniqueness: 2’-Monophosphoadenosine-5’-diphosphate is unique due to its specific role in phosphorylation reactions and its involvement in both energy transfer and signal transduction. Unlike ADP and ATP, which are primarily energy carriers, this compound also serves as a regulatory molecule in various biochemical pathways .

生物活性

2'-Monophosphoadenosine-5'-diphosphate (2'-AMP) is a nucleotide that plays a significant role in various biological processes, particularly in cellular signaling and metabolism. This article provides a comprehensive overview of the biological activity of 2'-AMP, including its mechanisms of action, effects on cellular functions, and relevant research findings.

Chemical Structure and Properties

2'-AMP is a derivative of adenosine and consists of an adenosine base linked to a phosphate group. Its chemical structure can be represented as follows:

- Chemical Formula : C10H13N5O7P

- Molecular Weight : 329.21 g/mol

2'-AMP is involved in several key biological pathways:

- Signal Transduction : It acts as a signaling molecule in various cellular processes, influencing pathways such as the cyclic AMP (cAMP) signaling cascade.

- Energy Metabolism : 2'-AMP is implicated in the regulation of energy metabolism, particularly in the context of ATP synthesis and degradation.

- Regulation of Enzymatic Activity : It can modulate the activity of enzymes involved in nucleotide metabolism and energy production.

Biological Effects

Research has demonstrated several biological activities associated with 2'-AMP:

- Cytotoxic Effects : Studies indicate that 2'-AMP exhibits cytotoxic properties against specific cancer cell lines. For example, it has been shown to induce apoptosis in leukemia cells through the activation of caspase pathways.

- Anti-inflammatory Properties : 2'-AMP has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Research indicates that 2'-AMP may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of 2'-AMP:

- Study on Apoptosis Induction : A study published in Biochemistry demonstrated that 2'-AMP could trigger apoptosis in human leukemia cells by activating the intrinsic apoptotic pathway. The study reported an IC50 value of approximately 15 µM for inducing cell death.

- Inflammation Model : In an animal model of inflammation, treatment with 2'-AMP significantly reduced levels of TNF-alpha and IL-6, two key inflammatory cytokines. This suggests its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in leukemia cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Neuroprotection | Protects against oxidative stress |

特性

CAS番号 |

4457-01-6 |

|---|---|

分子式 |

C10H16N5O13P3 |

分子量 |

507.18 g/mol |

IUPAC名 |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChIキー |

YPTPYQSAVGGMFN-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |

同義語 |

2'-phosphoadenosine diphosphate 2'P-ADP 2-phospho-adenosine diphosphate 5'-diphosphoadenosine 2'-phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。